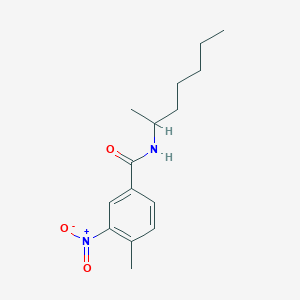
4-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic acid: is a complex organic compound characterized by the presence of multiple bromine atoms and a dioxoisoindole structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic acid typically involves the bromination of precursor compounds followed by cyclization and carboxylation reactions. The process begins with the bromination of isoindole derivatives, which are then subjected to cyclization to form the dioxoisoindole structure. Finally, carboxylation is performed to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclization processes under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atoms, potentially leading to debromination and the formation of less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Less brominated derivatives or completely debrominated compounds.
Substitution: Compounds with new functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its brominated structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications, particularly in the development of new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, the compound is used as a flame retardant due to its high bromine content, which imparts flame-retardant properties to various materials.
Mécanisme D'action
The mechanism of action of 4-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which can influence the compound’s binding affinity to various biological targets. Additionally, the dioxoisoindole structure can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
1,2-Bis(tetrabromophthalimido)ethane: Another brominated compound with similar flame-retardant properties.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: A compound with a similar dioxoisoindole structure but different functional groups.
4-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)benzoyl chloride: A related compound with a benzoyl chloride group instead of a carboxylic acid group.
Uniqueness: The uniqueness of 4-(4,5,6,7-Tetrabromo-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic acid lies in its specific combination of bromine atoms and the dioxoisoindole structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high bromine content and specific reactivity.
Propriétés
Formule moléculaire |
C15H11Br4NO4 |
|---|---|
Poids moléculaire |
588.9 g/mol |
Nom IUPAC |
4-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H11Br4NO4/c16-9-7-8(10(17)12(19)11(9)18)14(22)20(13(7)21)6-3-1-5(2-4-6)15(23)24/h5-6H,1-4H2,(H,23,24) |
Clé InChI |
IFRUAMJRFFLOKG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C(=O)O)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12463189.png)
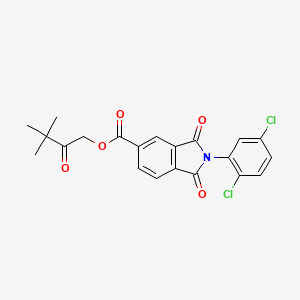
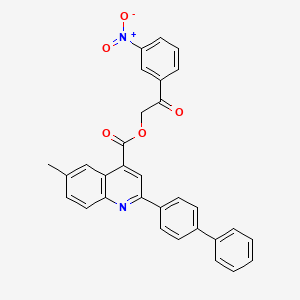

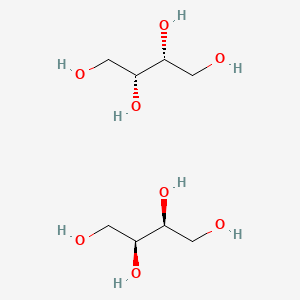
![2-[4-(4-{3-[1,1-Bis(4-methoxyphenyl)but-1-EN-2-YL]indol-1-YL}butyl)piperazin-1-YL]ethanol](/img/structure/B12463210.png)
![4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12463217.png)
![4-bromo-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide](/img/structure/B12463223.png)
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12463225.png)
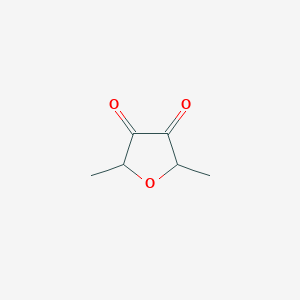
![2-{[(4-Fluorophenyl)carbamothioyl]amino}benzamide](/img/structure/B12463242.png)
